molecular formula C12H17ClN2O2S B215764 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea

Cat. No. B215764
M. Wt: 288.79 g/mol
InChI Key: WLVAESPNJDWIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea, also known as CMPT, is a synthetic compound that belongs to the class of thiourea derivatives. It has been studied extensively for its potential application in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and oxidative stress. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory molecules. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to affect various biochemical and physiological processes in cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized in large quantities and is stable under normal laboratory conditions. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to have low toxicity in animal studies, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is its poor solubility in water, which can limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea. One of the potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea and to identify its molecular targets. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea in vivo and to evaluate its safety and efficacy in preclinical and clinical trials. Other potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea include its use as a neuroprotective agent and as an anti-inflammatory agent for various inflammatory diseases. Further research is needed to explore these potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea.
In conclusion, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is a synthetic compound that has been studied extensively for its potential application in various scientific fields. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its poor solubility in water is a limitation that needs to be addressed. Future research on 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea can be synthesized by reacting 3-chloro-2-methylphenyl isothiocyanate with 2,2-dimethoxyethanamine in the presence of a base such as triethylamine. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea as a white crystalline solid with a melting point of 146-147°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been studied for its potential application as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea

InChI

InChI=1S/C12H17ClN2O2S/c1-8-9(13)5-4-6-10(8)15-12(18)14-7-11(16-2)17-3/h4-6,11H,7H2,1-3H3,(H2,14,15,18)

InChI Key

WLVAESPNJDWIHD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC

Origin of Product

United States

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